molecular formula C7H12N4O B13066482 {6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol

Cat. No.: B13066482
M. Wt: 168.20 g/mol
InChI Key: XGWUBZWZBYHUEK-UHFFFAOYSA-N
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Description

{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a chemical building block based on the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The TP core is recognized for its versatility and is considered a privileged structure in the design of biologically active compounds . Its structural similarity to purines allows it to act as an effective bioisostere, enabling the development of novel molecules that can target purine-binding sites in enzymes and receptors . This compound features a methanol group at the 2-position of the triazole ring, providing a handle for further synthetic modification to create diverse derivatives for structure-activity relationship (SAR) studies. Researchers have extensively explored the TP scaffold for its potential in various therapeutic areas. Notably, TP-based compounds have demonstrated promising anti-tumor activities in vitro against several cancer cell lines, making them a compelling focus for oncology research . Furthermore, this chemotype has been investigated as a novel class of allosteric inhibitors targeting the HIV-1 Reverse Transcriptase-Associated Ribonuclease H (RNase H) activity, presenting a potential mechanism for antiviral drug development . The core TP structure is also known for its metal-chelating properties, which can be exploited in drug design, particularly in developing treatments for cancer and parasitic diseases . This product, this compound, is offered as a key intermediate for researchers synthesizing novel compounds for biological evaluation. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

(6-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol

InChI

InChI=1S/C7H12N4O/c1-5-2-8-7-9-6(4-12)10-11(7)3-5/h5,12H,2-4H2,1H3,(H,8,9,10)

InChI Key

XGWUBZWZBYHUEK-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC(=NN2C1)CO

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this class of compounds typically involves:

  • Construction of the triazolopyrimidine core via condensation reactions involving acetoacetate derivatives and hydrazine/ammonia sources.
  • Functionalization at the 2-position with a hydroxymethyl group through subsequent reactions involving formaldehyde or related reagents.
  • Purification by recrystallization and chromatographic techniques.

Detailed Synthetic Procedure from Literature

A representative synthesis of related triazolopyrimidine derivatives, including hydroxymethyl-substituted compounds, is described as follows:

Step Reagents & Conditions Description Yield & Notes
1 6-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine precursor (e.g., compound 1 ), ethyl acetoacetate, acetic acid Reflux mixture for 30 h to form intermediate triazolopyrimidine derivatives Mixture of intermediates obtained, pale yellow solid
2 Saturated ammonia/methanol solution, room temperature, 24 h Conversion of intermediates to hydroxylated derivatives Isolated compound 2 with 88% yield, melting point 204-206 °C
3 Acidification with dilute HCl to pH 5-6, filtration, recrystallization from ethanol Purification step High purity product obtained
4 Optional functionalization: Reaction with formaldehyde in acetic acid at 30-50 °C for 4 h Introduction of hydroxymethyl group at position 2 Subsequent extraction and chromatography to isolate final compound

This route ensures the formation of the hydroxymethyl group attached to the triazolopyrimidine core, yielding the target compound or its close analogs.

Reaction Mechanism Insights

  • The initial condensation involves the formation of the pyrimidine ring via cyclization between ethyl acetoacetate and the triazole precursor under acidic reflux.
  • Ammonia/methanol treatment facilitates ring closure and introduction of amino functionalities.
  • Formaldehyde reacts with amino groups or activated positions on the ring to install the hydroxymethyl substituent via electrophilic addition.
  • The reaction conditions (temperature, solvent, pH) are critical for optimizing yield and purity.

Optimization and Scale-Up Considerations

  • Temperature control during reflux and functionalization steps is essential to avoid side reactions.
  • Solvent choice (acetic acid, methanol, isopropanol) affects solubility and reaction kinetics.
  • Purification via recrystallization from ethanol or ethyl acetate/cyclohexane mixtures enhances product quality.
  • Chromatographic purification is often necessary for isolating pure final compounds in research settings.

Data Table Summarizing Key Preparation Parameters

Parameter Condition/Value Effect on Synthesis
Starting materials 6-methyl triazolopyrimidine precursor, ethyl acetoacetate Core ring formation
Solvent Acetic acid (reflux), methanol (ammonia solution), isopropanol (functionalization) Solubility and reaction medium
Temperature Reflux (~118 °C for acetic acid), 30-50 °C for functionalization Reaction rate and selectivity
Reaction time 24-30 h (reflux), 4 h (functionalization) Completion of cyclization and substitution
pH adjustment Acidify to pH 5-6 for isolation Precipitation and purification
Yield 80-88% reported for key steps High efficiency
Purification Recrystallization, chromatography Product purity

Research Findings and Analytical Data

  • Mass spectrometry (MS) confirms molecular ion peaks consistent with the hydroxymethyl-substituted triazolopyrimidine (e.g., m/z ~208 for related derivatives).
  • Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic signals for methylene protons adjacent to hydroxyl groups and methyl substituents on the ring.
  • Melting points around 204-206 °C support compound identity and purity.
  • The synthetic methods have been applied to generate derivatives with biological activities such as anti-tumor and anti-inflammatory effects, indicating the robustness of the preparation protocols.

Chemical Reactions Analysis

Types of Reactions

{6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of cancer cells by targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of {6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of essential cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
{6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol 2-(hydroxymethyl), 6-methyl C7H11N4O 181.24 Hydrophilic due to -CH2OH; methyl enhances ring stability
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol 2-(hydroxymethyl), 5,7-dimethyl C8H11N4O 179.20 Additional methyl group increases lipophilicity; potential steric effects
2-{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol 6-(2-hydroxyethyl), 2-ethyl C9H15N4O 196.25 Ethyl and hydroxyethyl groups may improve solubility in polar solvents
2-(Difluoromethyl)-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine 2-(difluoromethyl), 6-methyl C7H10F2N4 188.18 Fluorine atoms enhance metabolic stability and electronegativity
Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 6-(ethoxycarbonyl) C8H11N3O2 181.19 Ester group increases lipophilicity; potential prodrug candidate
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol Pyridine core (vs. pyrimidine) C7H11N3O 153.18 Altered ring system affects π-π stacking interactions

Pharmacological and Functional Properties

  • Herbicidal Activity : Sulfonamide derivatives of [1,2,4]triazolo[1,5-a]pyrimidine (e.g., 8a–b in ) exhibit potent herbicidal effects, suggesting that substituents like sulfonamide or trifluoromethyl groups enhance bioactivity .
  • Antimicrobial Potential: Hydroxymethyl and acetylated derivatives (e.g., and ) have shown antimicrobial activity, though the target compound’s efficacy remains unstudied .
  • Kinetoplastid Inhibition : Compounds like 3 () demonstrate kinase inhibition, highlighting the role of aryl and heteroaryl substituents in target binding .

Physicochemical Properties

  • Solubility: The hydrochloride salt of {4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanol () exhibits higher aqueous solubility compared to neutral analogs .
  • Thermal Stability : Methyl and ethyl substituents (e.g., ) generally increase melting points, whereas ester groups () may lower them due to reduced crystallinity .

Biological Activity

The compound {6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol is a member of the triazolopyrimidine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound based on available literature and research findings.

Structural Overview

The molecular formula of this compound is C6_6H10_{10}N4_4, with a structure that includes a triazole and pyrimidine ring system. The compound's structural features are crucial for its biological interactions.

Antiproliferative Activity

Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound 3d , a related structure to this compound, was shown to be 4–30 times more potent as an antiproliferative agent than its counterparts. It induced apoptosis in HeLa cells by blocking the cell cycle at the G2/M phase and activating caspase pathways .

The mechanism through which these compounds exert their effects often involves:

  • Inhibition of tubulin polymerization , which is crucial for cell division. This action leads to cell cycle arrest and subsequent apoptosis .
  • Mitochondrial depolarization , indicating that the intrinsic apoptotic pathway is activated during treatment with these compounds.

In Vivo Studies

In vivo experiments using zebrafish models demonstrated that certain derivatives could significantly reduce tumor mass without exhibiting toxicity to the host organism. This suggests a promising therapeutic window for further development .

Comparative Analysis of Related Compounds

The following table summarizes the biological activity of related triazolopyrimidine compounds:

CompoundIC50_{50} (μM)Mechanism of ActionCancer Cell Line
3d0.60Tubulin polymerization inhibitionHeLa
4 (related)0.53Apoptosis inductionHCT-116
CA-4 (control)0.18Tubulin polymerization inhibitionVarious

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